molecular formula C10H11FO2 B6254968 2-(2-ethyl-5-fluorophenyl)acetic acid CAS No. 1367976-98-4

2-(2-ethyl-5-fluorophenyl)acetic acid

Cat. No.: B6254968
CAS No.: 1367976-98-4
M. Wt: 182.19 g/mol
InChI Key: RXOLASXYUDIALB-UHFFFAOYSA-N
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Description

2-(2-Ethyl-5-fluorophenyl)acetic acid is an organic compound with a molecular formula of C10H11FO2 This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-5-fluorophenyl)acetic acid typically involves the introduction of the ethyl and fluorine substituents onto the phenylacetic acid framework. One common method includes the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the carboxylation of the resulting ethylfluorobenzene derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethyl-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Ethyl-5-fluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to more potent biological activities.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 2-Ethylphenylacetic acid
  • 5-Fluoro-2-methylphenylacetic acid

Comparison: 2-(2-Ethyl-5-fluorophenyl)acetic acid is unique due to the simultaneous presence of both ethyl and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the ethyl group can influence its steric and electronic characteristics.

Properties

CAS No.

1367976-98-4

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2-ethyl-5-fluorophenyl)acetic acid

InChI

InChI=1S/C10H11FO2/c1-2-7-3-4-9(11)5-8(7)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

RXOLASXYUDIALB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)CC(=O)O

Purity

95

Origin of Product

United States

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